molecular formula C7H5FO2 B1296999 3-Fluorosalicylaldehyde CAS No. 394-50-3

3-Fluorosalicylaldehyde

Cat. No.: B1296999
CAS No.: 394-50-3
M. Wt: 140.11 g/mol
InChI Key: NWDHTEIVMDYWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorosalicylaldehyde: is an organic compound with the chemical formula C7H5FO2 . It is a derivative of salicylaldehyde, where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    3-Fluorosalicylic acid: (from oxidation).

    3-Fluorosalicyl alcohol: (from reduction).

    Schiff bases: and (from substitution reactions).

Comparison with Similar Compounds

  • 5-Fluorosalicylaldehyde
  • 5-Chlorosalicylaldehyde
  • 5-Bromosalicylaldehyde
  • 2-Hydroxy-5-nitrobenzaldehyde
  • Salicylaldehyde

Comparison:

Properties

IUPAC Name

3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHTEIVMDYWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343153
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-50-3
Record name 3-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorosalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To effect the desired ozonolysis, 87 grams of the propenyl-o-fluorophenol which was prepared above along with 600 grams of glacial acetic acid and 75 grams of water were placed in a 1 liter round bottom flask equipped with a mechanical stirrer, thermometer, gas inlet through a sintered glass sparger and a gas outlet leading to a scrubber containing 400 cc of 2% potassium iodide solution and then to a wet test gas meter. The contents of the flask were cooled to 0° C. under a nitrogen blanket following which an ozone-oxygen gas stream was passed into the stirred reactants at a rate of 8 cubic feet per hour. The stream was generated by passing oxygen through an ozonator so that the stream contained 1.2% ozone. After a period of 5.5 hours, the scrubber containing the potassium iodide solution turned dark due to the ozone oxidation of iodide to iodine thus indicating that the reactants were no longer absorbing ozone. The ozonized solution was transferred to a liquid/liquid extractor containing 1200 cc of water and was extracted for a period of 16 hours with 2.5 liters of benzene. Upon completion of the extraction, the aqueous phase was discarded and the organic phase was washed with a total of 2 liters of benzene. The organic phase was then washed with a total of 2 liters of water which had been saturated with sodium chloride in order to remove the acetic acid and then with 250 cc of a 4% aqueous sodium bicarbonate solution which was also saturated with sodium chloride. The benzene was evaporated on a rotary evaporator to give 70 grams of crude 3-fluorosalicylaldehyde.
Name
propenyl-o-fluorophenol
Quantity
87 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
75 g
Type
solvent
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Five
Name
ozone oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorosalicylaldehyde
Reactant of Route 2
3-Fluorosalicylaldehyde
Reactant of Route 3
3-Fluorosalicylaldehyde
Reactant of Route 4
Reactant of Route 4
3-Fluorosalicylaldehyde
Reactant of Route 5
Reactant of Route 5
3-Fluorosalicylaldehyde
Reactant of Route 6
3-Fluorosalicylaldehyde
Customer
Q & A

Q1: What is the primary use of 3-fluorosalicylaldehyde in current research?

A1: this compound is frequently employed as a building block for synthesizing Schiff base ligands. [, , , , , , ] These ligands, often containing nitrogen and oxygen donor atoms, are then used to create metal complexes with transition metals like copper, nickel, cobalt, vanadium, and manganese. [, , , ]

Q2: Why are researchers interested in metal complexes containing this compound-derived ligands?

A2: These metal complexes are of significant interest for their potential antimicrobial properties. Studies have investigated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , ] Additionally, certain cobalt(II) complexes, like Co(fluomine) synthesized from this compound and ethylenediamine, demonstrate reversible oxygen-binding capabilities, making them promising for applications in oxygen-generating systems. [, , ]

Q3: How is the structure of this compound confirmed in research?

A3: Various spectroscopic techniques are used to characterize this compound and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, ] For instance, 1H NMR data confirms the presence of the enol-imine tautomeric form in Schiff bases derived from this compound. [, ] X-ray crystallography studies provide detailed structural information, including bond lengths, angles, and crystal packing arrangements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.